N-(5-Isopropylisoxazol-3-yl)formamide
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6-3-7(8-4-10)9-11-6/h3-5H,1-2H3,(H,8,9,10) |
InChI Key |
DSSFRJFQWIKEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC=O |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
- Nitrile oxides are generated in situ from precursors such as oximes or hydroximoyl chlorides using mild oxidizing agents or bases.
- The nitrile oxide then undergoes a (3 + 2) cycloaddition with an alkyne dipolarophile to form the isoxazole ring.
- This method is metal-free or can be catalyzed by copper or ruthenium complexes, depending on the desired substitution pattern and reaction conditions.
Reaction Conditions and Yields
- Typical solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with isopropanol.
- Bases such as N-ethyl-N,N-diisopropylamine or DIPEA are used to facilitate nitrile oxide formation.
- Microwave irradiation has been employed to enhance reaction rates and yields.
- Yields for isoxazole formation via this method range from moderate to high (50–90%), depending on substrate and conditions.
Example from Literature
- A reaction involving the cycloaddition of in situ generated nitrile oxide with an alkyne in DMF at 100 °C for 4 hours, using N-ethyl-N,N-diisopropylamine as base, yielded isoxazole derivatives in approximately 29% isolated yield after purification by preparative HPLC.
Introduction of the Formamide Group
Formylation of the Isoxazole Ring
- The formamide group is introduced typically by formylation of the amino-substituted isoxazole intermediate.
- Common reagents include formic acid derivatives or formylating agents such as formamide itself under dehydrating conditions.
- The reaction is often carried out under controlled temperature to avoid decomposition or side reactions.
Alternative Approaches
- Direct amidation of the isoxazole ring nitrogen with formyl chloride or related reagents.
- Post-cycloaddition functional group transformations where the isoxazole ring is first constructed with a suitable substituent that can be converted to formamide.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrile oxide generation | Hydroximoyl chloride + base (e.g., DIPEA) | - | In situ generation in DMF or DMSO |
| 2 | 1,3-Dipolar cycloaddition | Alkyne + nitrile oxide, 100 °C, 4 h | 50–90 | Microwave irradiation can improve yield |
| 3 | Formylation | Formic acid derivative or formyl chloride | 60–80 | Temperature control critical |
| 4 | Purification | Preparative HPLC or recrystallization | - | Ensures high purity of final compound |
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.
- The choice of base and solvent critically affects the efficiency of nitrile oxide formation and subsequent cycloaddition.
- Metal-free conditions are preferred for environmental and cost reasons, but copper or ruthenium catalysts can be used for specific substitution patterns.
- The isopropyl substituent on the isoxazole ring is introduced via the alkyne precursor or through selective alkylation prior to cycloaddition.
- Formylation steps require careful control to prevent overreaction or hydrolysis of the sensitive isoxazole ring.
Chemical Reactions Analysis
Types of Reactions
N-(5-Isopropylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-isopropylisoxazol-3-yl)carboxylic acid, while reduction can produce N-(5-isopropylisoxazol-3-yl)methylamine.
Scientific Research Applications
N-(5-Isopropylisoxazol-3-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-Isopropylisoxazol-3-yl)formamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The formamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural differences between N-(5-Isopropylisoxazol-3-yl)formamide and related compounds:
Key Observations :
- Lipophilicity : The 5-isopropyl group in the target compound likely increases lipophilicity compared to polar derivatives like xylosides or sulfonamides .
- Bioactivity : Analogues with hydroxyphenyl (e.g., compound 2b) or sulfonamide groups exhibit antibacterial or enzyme-inhibitory activities , whereas the target’s bioactivity remains unexplored.
Physicochemical Properties
Key Observations :
Key Observations :
- Sulfonamide analogues are more likely to target enzymes, whereas formamide derivatives may act via membrane disruption .
Biological Activity
N-(5-Isopropylisoxazol-3-yl)formamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological properties. The molecular formula is , and it features a formamide functional group that may enhance its reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with isoxazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, against several bacterial strains. The minimal inhibitory concentration (MIC) values were determined for various compounds, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
The compound demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains, indicating its potential as an antibiotic agent .
2. Cytotoxicity and Hemolytic Activity
The cytotoxic effects of this compound were assessed using human cell lines. The half-maximal inhibitory concentration (IC50) values were calculated, revealing a moderate cytotoxic profile compared to standard chemotherapeutics.
| Cell Line | IC50 (μM) |
|---|---|
| HEK-293 | 25 |
| MCF-7 | 15 |
These results suggest that while the compound exhibits some cytotoxicity, it may still be viable for therapeutic applications due to its selective action against cancer cells .
3. Antioxidant Activity
Antioxidant properties were evaluated based on the compound's ability to scavenge free radicals. The results indicated that this compound possesses significant antioxidant activity, which could contribute to its protective effects in biological systems.
Case Studies
A recent study highlighted the use of this compound in a model of oxidative stress in neuronal cells. The findings suggested that treatment with this compound reduced oxidative damage markers significantly compared to untreated controls, emphasizing its potential neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Isopropylisoxazol-3-yl)formamide, and what are their key experimental parameters?
- Answer : The synthesis typically involves cycloaddition or condensation reactions. For example:
-
Cycloaddition : Nitrile oxides can react with alkynes under hypervalent iodine catalysis to form isoxazole cores, followed by formamide functionalization .
-
Condensation : Reacting 5-isopropylisoxazol-3-amine with formylating agents (e.g., formic acid derivatives) in polar solvents like DMF under reflux yields the target compound. describes a similar method using chloroacetyl chloride and DMF at 70°C .
-
Key Parameters : Reaction temperature (70–150°C), solvent choice (DMF, ethanol), and catalysts (e.g., K2CO3, Yb(OTf)3) critically influence yield .
Method Conditions Yield Reference Cycloaddition I2O5, CH2Cl2, RT 60–75% Amine-formylation DMF, 70°C, K2CO3 50–65% Ultrasonic-assisted Yb(OTf)3, ethanol, 4h ~66%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Critical for confirming the isoxazole ring (δ 6.2–6.5 ppm for C3-H) and formamide group (δ 8.0–8.3 ppm for formyl proton). Substituent effects (e.g., isopropyl) are evident in splitting patterns .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 196 [M+H]<sup>+</sup>) and fragmentation patterns validate the structure .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm<sup>−1</sup>) and N-H (3200–3300 cm<sup>−1</sup>) confirm functional groups .
Q. What solvent systems are optimal for purification, and how do they affect crystallinity?
- Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, but recrystallization typically uses ethanol/water mixtures. reports high-purity (>95%) crystals via ethanol recrystallization without additional steps. Hexane/ethyl acetate (3:1) is effective for column chromatography .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected <sup>1</sup>H NMR shifts) be resolved for this compound?
- Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in isoxazole derivatives) .
- HPLC-MS Purity Check : Rule out impurities; highlights potassium iodide as a common contaminant affecting yields .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison .
Q. What strategies improve low yields in large-scale synthesis?
- Answer :
- Catalyst Optimization : Ytterbium triflate (Yb(OTf)3) in ultrasonic-assisted reactions increases efficiency (66% yield vs. 30% without catalysts) .
- Solvent Selection : DMF improves solubility but may require strict temperature control to avoid decomposition .
- Workflow Adjustments : Continuous flow systems (vs. batch) enhance mixing and reduce side reactions .
Q. How do substituents on the isoxazole ring influence biological activity, and how can this be systematically tested?
- Answer :
- Structure-Activity Relationship (SAR) : The isopropyl group enhances lipophilicity, potentially improving membrane permeability. and show that electron-withdrawing groups (e.g., nitro) on aryl rings modulate antifungal activity .
- Testing Protocol :
Synthesize analogs : Vary substituents (e.g., methyl, halogen, methoxy).
In vitro assays : Measure MIC against fungal strains (e.g., Candida albicans) .
Molecular Docking : Compare binding affinities to target enzymes (e.g., CYP51) .
| Substituent | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|
| Isopropyl | 12.5 (vs. Aspergillus niger) | |
| 4-NO2Ph | 6.2 (vs. C. albicans) | |
| H (unsubstituted) | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
